2-[3,5-Bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3,5-Bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and various substituents including dimethoxyphenyl, thienyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-Bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole ring, followed by the introduction of the pyrimidine ring and the various substituents. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-Bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[3,5-Bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-[3,5-Bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- (1,2-Bis(3,4-dimethoxyphenyl)ethylidene)-(1,2,4)triazol-4-yl-amine
Uniqueness
2-[3,5-Bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine is unique due to its combination of a pyrazole ring, a pyrimidine ring, and multiple substituents, which confer distinct chemical and biological properties. This structural complexity allows for a wide range of applications and interactions that are not possible with simpler compounds.
Properties
CAS No. |
1006340-93-7 |
---|---|
Molecular Formula |
C29H25F3N4O4S |
Molecular Weight |
582.6 g/mol |
IUPAC Name |
2-[3,5-bis(3,4-dimethoxyphenyl)-4-methylpyrazol-1-yl]-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C29H25F3N4O4S/c1-16-26(17-8-10-20(37-2)22(13-17)39-4)35-36(27(16)18-9-11-21(38-3)23(14-18)40-5)28-33-19(24-7-6-12-41-24)15-25(34-28)29(30,31)32/h6-15H,1-5H3 |
InChI Key |
ZOPAHVAYZKMUQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.